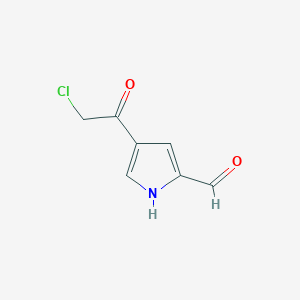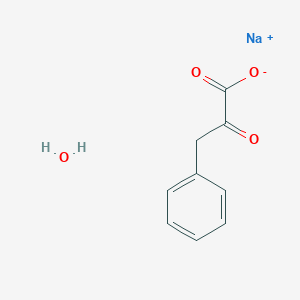
Fenilpiruvato de sodio monohidratado
Descripción general
Descripción
Synthesis Analysis
The synthesis of sodium phenylpyruvate monohydrate involves the crystallization process in alkaline solution, specifically through the hydrolysis of 5-benzalhydantoin. Controlled crystallization methods, such as adjusting the velocity of acid dropping, agitation, and crystallization time, have been studied to optimize yield and purity. Hydrochloric acid has been identified as effective for increasing the yield and purity of sodium phenylpyruvate monohydrate, with a crystallization yield of approximately 91.7% and purity of about 98.5% (W. Ping, 2001).
Molecular Structure Analysis
The molecular structure of sodium phenylpyruvate monohydrate and related compounds has been explored using various techniques, including crystallography and NMR spectroscopy. Studies on similar sodium complexes reveal complex structural characteristics, including coordination to oxygen atoms and the formation of extended structures through hydrogen bonding (F. Rochon & G. Massarweh, 1999).
Chemical Reactions and Properties
Sodium phenylpyruvate monohydrate participates in various chemical reactions, reflecting its versatile chemical properties. It has been used in reactions involving monovalent ions, demonstrating the compound's reactivity and potential for forming heteropolymetallic systems. The reactivity with different ions showcases its versatility as a building block in coordination chemistry (G. Marinescu et al., 2000).
Physical Properties Analysis
The physical properties of sodium phenylpyruvate monohydrate, such as solubility, crystallization behavior, and thermal stability, are crucial for its handling and application in various chemical processes. High-resolution solid-state 13C NMR spectroscopy has been used to study the solid-state structures of phenylpyruvates, providing insights into their physical state and stability under different conditions (A. Kuwae et al., 1993).
Chemical Properties Analysis
The chemical properties of sodium phenylpyruvate monohydrate, including its reactivity and interaction with various chemical species, are integral to understanding its functionality in chemical syntheses and reactions. Studies on its crystallization and reactivity patterns have shed light on its chemical behavior and potential applications in synthesis and coordination chemistry (Z. Hua, 2001).
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
El fenilpiruvato de sodio monohidratado sirve como intermediario en la síntesis química orgánica . Su función es fundamental en la construcción de moléculas orgánicas complejas debido a su grupo ceto reactivo, que puede sufrir diversas reacciones químicas como adición nucleófila o condensación para formar una amplia gama de productos.
Química Ambiental
Por último, la investigación podría explorar el uso del this compound en química ambiental, posiblemente en la degradación de compuestos orgánicos nocivos o en la síntesis de materiales respetuosos con el medio ambiente.
Cada una de estas aplicaciones aprovecha la estructura química única del this compound, demostrando su versatilidad e importancia en la investigación científica. La solubilidad del compuesto en agua y la estabilidad en las condiciones de almacenamiento recomendadas mejoran aún más su utilidad en diversos campos de investigación .
Safety and Hazards
Sodium phenylpyruvate monohydrate should be handled with personal protective equipment and face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided . The compound is stable under normal conditions .
Mecanismo De Acción
Target of Action
Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when Sodium phenylpyruvate monohydrate acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .
Biochemical Pathways
Sodium phenylpyruvate monohydrate is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The action of Sodium phenylpyruvate monohydrate leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .
Action Environment
The action, efficacy, and stability of Sodium phenylpyruvate monohydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.
Propiedades
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



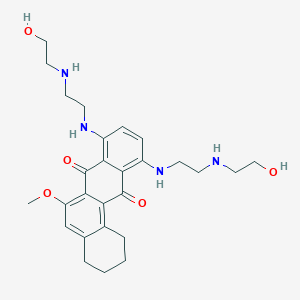
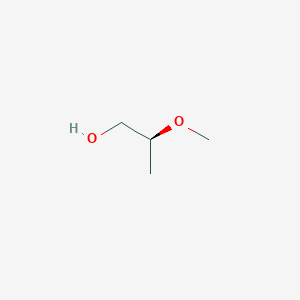
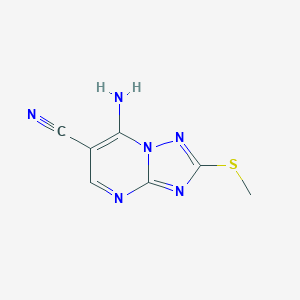
![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)
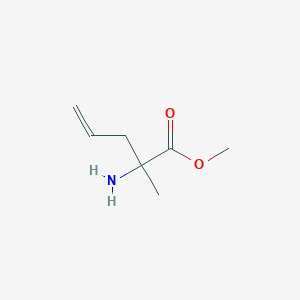
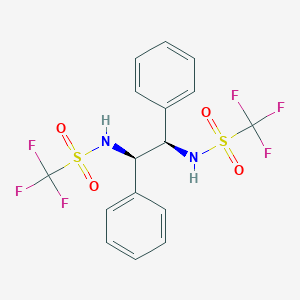
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
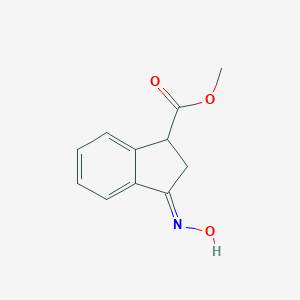
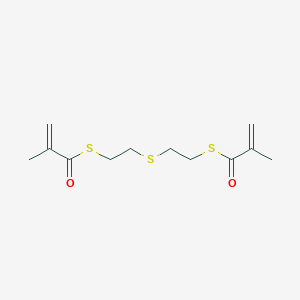
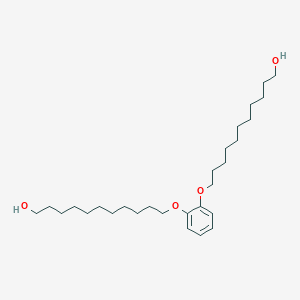
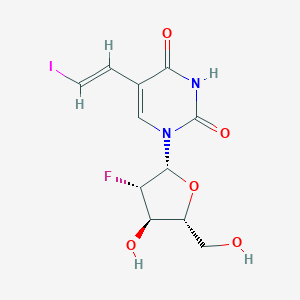
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)

